2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride
Overview
Description
2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride is a chemical compound with the molecular formula C13H16N2·HCl. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride typically involves the reaction of piperidine derivatives with phenylacetonitrile under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction conditions often include the use of a gold(I) complex and an iodine(III) oxidizing agent for the difunctionalization of a double bond .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve multicomponent reactions, hydrogenation, cyclization, and amination processes . The use of catalysts and specific reagents ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: It can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane, gold(I) complexes, iodine(III) oxidizing agents, and iron complexes . The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound undergoes sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer, often catalyzed by metal complexes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride include:
- Phenyl (4-piperidinyl)acetonitrile
- Piperidin-4-ylacetonitrile
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions in chemical and biological systems. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-phenyl-2-piperidin-4-ylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,12-13,15H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTKDSAEYAXGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83898-13-9 | |
Record name | alpha-Phenylpiperidine-4-acetonitrile monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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